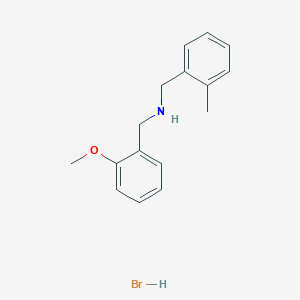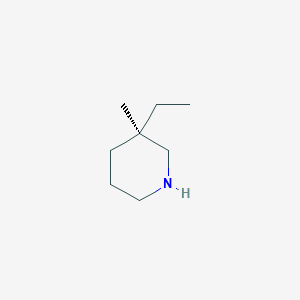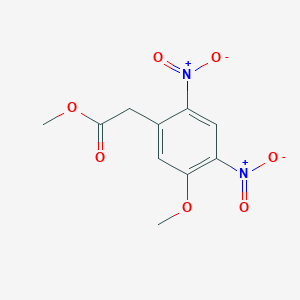
1,5-Diiodoanthracene
Übersicht
Beschreibung
1,5-Diiodoanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two iodine atoms attached to the 1 and 5 positions of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diiodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene. The process typically includes the following steps:
Starting Material: Anthracene is used as the starting material.
Iodination: The iodination reaction is carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and potassium iodide in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually conducted at elevated temperatures to ensure complete iodination. The mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Purification: Advanced purification techniques, including chromatography and crystallization, are used to obtain high-purity this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the iodine atoms.
Coupling: Extended aromatic systems with new carbon-carbon bonds.
Oxidation and Reduction: Compounds with altered oxidation states and electronic properties.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodoanthracene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science:
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 1,5-Diiodoanthracene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The compound’s electronic properties also play a role in its interactions with other molecules, influencing its behavior in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Diiodoanthracene: Another halogenated derivative of anthracene with iodine atoms at the 1 and 8 positions.
9,10-Diiodoanthracene: A derivative with iodine atoms at the 9 and 10 positions.
1,5-Dibromoanthracene: A similar compound with bromine atoms instead of iodine.
Uniqueness
1,5-Diiodoanthracene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and electronic properties This positioning allows for distinct substitution patterns and coupling reactions compared to other halogenated anthracenes
Eigenschaften
IUPAC Name |
1,5-diiodoanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOSPLNQDIFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3I)C=C2C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B3244187.png)



![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3244220.png)



![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)



